Z-D-Dap-OMe.HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

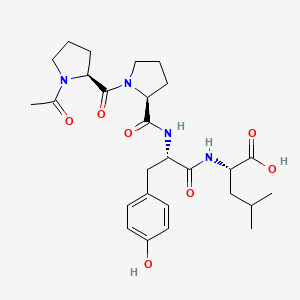

Z-D-Dap-OMe.HCl, also known as N-alpha-Benzyloxycarbonyl-D-2,3-diaminopropionic acid methyl ester hydrochloride, is a chemical compound used in laboratory research . It has a CAS number of 96192-93-7 .

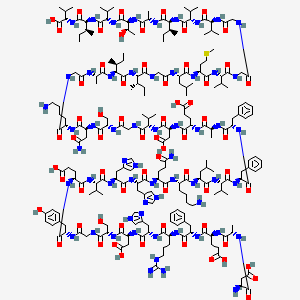

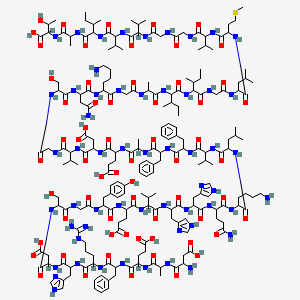

Molecular Structure Analysis

The molecular formula of Z-D-Dap-OMe.HCl is C12H16N2O4*HCl . Its InChI code is 1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 .

Physical And Chemical Properties Analysis

Z-D-Dap-OMe.HCl has a molecular weight of 288.72700 . It has a melting point of 169-171 °C . The compound is stored at a temperature of 28 °C .

科学研究应用

Biochemistry: Enzyme Function Studies

Z-D-Dap-OMe.HCl is utilized in biochemistry for the study of enzyme functions. It serves as a building block for synthesizing non-canonical amino acids (ncAAs) that are incorporated into proteins. This incorporation is crucial for creating enzymes with novel reactivities, which can be used to understand enzyme mechanisms and design better biocatalysts .

Pharmacology: Drug Development

In pharmacology, Z-D-Dap-OMe.HCl is used in the synthesis of peptide-based drugs. Its role in creating dipeptides and polypeptides is significant, as these structures are key components in many therapeutic agents, including hormones, vaccines, and enzyme inhibitors .

Material Science: Polymer Synthesis

The compound finds application in material science, particularly in the synthesis of polymers. Z-D-Dap-OMe.HCl can be used to introduce amino functionalities into polymers, which can alter their properties and make them suitable for specific applications like biodegradable materials .

Environmental Science: Pollutant Removal

Z-D-Dap-OMe.HCl contributes to environmental science by being part of the synthesis of compounds that can remove pollutants like HCl and SO2 from industrial emissions. This is vital for reducing the environmental impact of industrial processes .

Analytical Chemistry: Method Development

In analytical chemistry, Z-D-Dap-OMe.HCl is used to develop new methods for the analysis of complex biological samples. It can be part of the standards or reagents used to detect and quantify the presence of various biomolecules .

Medicinal Chemistry: Therapeutic Agents Synthesis

In medicinal chemistry, Z-D-Dap-OMe.HCl is used for the synthesis of therapeutic agents. It is particularly useful in the creation of peptide-based compounds that have potential medicinal properties .

Organic Synthesis: Peptide Bond Formation

Z-D-Dap-OMe.HCl is instrumental in organic synthesis, especially in forming peptide bonds. It is often used in the synthesis of dipeptides and other peptide structures, which are fundamental in creating a variety of organic compounds .

Chemical Biology: Genetic Code Expansion

Lastly, in chemical biology, Z-D-Dap-OMe.HCl is used to expand the genetic code by incorporating secondary amines into proteins. This expansion allows for the introduction of new chemical functionalities into proteins, opening up possibilities for novel protein engineering applications .

安全和危害

属性

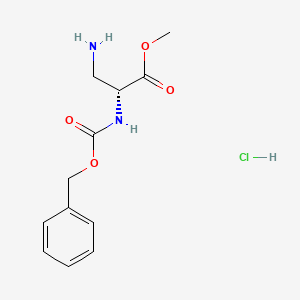

IUPAC Name |

methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOFLUKZNNTGBC-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Dap-OMe.HCl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。